Cas no 92340-57-3 (5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer))

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) is a derivative of omeprazole, a proton pump inhibitor (PPI) widely used in pharmaceutical research. This compound is stabilized with approximately 5% triethylamine to enhance its shelf life and maintain structural integrity during storage and handling. The hydroxyl modification at the 5-position offers potential for further chemical derivatization, making it valuable for synthetic and metabolic studies. Its stabilized formulation ensures consistent performance in analytical and experimental applications, particularly in investigating PPI metabolism or developing novel analogs. The inclusion of triethylamine minimizes degradation, providing researchers with a reliable reagent for precise and reproducible results. Suitable for controlled laboratory use under appropriate conditions.
5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) structure
92340-57-3 structure
Product Name:5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer)
CAS No:92340-57-3
MF:C17H19N3O4S
MW:361.415462732315
CID:61562
PubChem ID:329756439
Update Time:2025-06-07

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Chemical and Physical Properties

Names and Identifiers

    • 5'-Hydroxyomeprazole
    • [4-Methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
    • 5-Hydroxy Omeprazole
    • 5-Hydroxy Omeprazole Sodium Salt
    • [4-Methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]met
    • 2-[(5-HYDROXYMETYL-4-METHOXY-3-METHYL-PYRIDIN-2-YL)-METHYLSULFO]-BENZIMIDAZOLE
    • 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol
    • 4-Methoxy-6-[[(5-Methoxy-1H-benziMidazol-2-yl)sulfinyl]Methyl]-5-Methyl-3-pyridineMethanol SodiuM Salt
    • Hydroxyomeprazole
    • HydroxyoMeprazole SodiuM Salt
    • 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methyl-3-pyridinemethanol
    • 5-Methoxy-2-{[(5-hydroxymethyl-4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole
    • 3-Pyridinemethanol, 4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- (9CI)
    • 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol (ACI)
    • 5-Hydroxyomeprazole
    • 5-Methoxy-2-[[(4-methoxy-3-methyl-5-hydroxymethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
    • 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer)
    • Inchi: 1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
    • InChI Key: CMZHQFXXAAIBKE-UHFFFAOYSA-N
    • SMILES: O=S(CC1C(C)=C(OC)C(CO)=CN=1)C1NC2C(=CC(=CC=2)OC)N=1

Computed Properties

  • Exact Mass: 361.11000

Experimental Properties

  • Melting Point: 144-146?C
  • PSA: 116.54000
  • LogP: 2.94930

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

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5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Ruthenium trichloride hydrate Solvents: Ethanol ;  8 h, rt → 50 °C
Reference
Process for the preparation of pyridinylmethylsulfinylbenzimidazoles (Rabeprazole) by reduction of the corresponding pyridine N-oxides
, Canada, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: NADPH ,  NADP ,  Magnesium chloride ,  Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.4, 37 °C
Reference
Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes
Sun, Si-Yuan; Wang, Yu-Qing; Li, Li-Ping; Wang, Lu; Zeng, Su; et al, Chirality, 2013, 25(1), 43-47

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Dichloromethane ,  Water ;  rt → 2 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  < 3 °C; 1 h, 2 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
1.4 Reagents: Ethyl formate ;  rt → 5 °C
Reference
Total synthesis of 5-hydroxyomeprazole
Striela, Romualdas; Urbelis, Gintaras; Sudzius, Jurgis; Stoncius, Sigitas; Mazeikaite, Rita; et al, ARKIVOC (Gainesville, 2016, (3), 339-351

Production Method 4

Reaction Conditions
1.1 Catalysts: Cytochrome P450 CYP2C19 Solvents: Water
Reference
Influence of Zhuanggu Guanjie Pill on Seven Cytochrome P450 Enzymes Based on Probe Cocktail and Pharmacokinetics Approaches
Chai, Yuan-Yuan; Xu, Yun-Xia; Xia, Zi-Yin; Li, An-Qin; Huang, Xin; et al, Current Drug Metabolism, 2022, 23(13), 1054-1066

Production Method 5

Reaction Conditions
Reference
A process for the preparation of ((pyridin-2-ylmethyl)sulfinyl)-1H-benzimidazoles from ((1-oxopyridin-2-ylmethyl)sulfanyl)-1H-benzimidazoles in the presence of transition metal catalysts
, European Patent Organization, , ,

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Raw materials

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Preparation Products

5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) Related Literature

Additional information on 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer)

5-Hydroxy Omeprazole (~5% Triethylamine as Stabilizer): An In-Depth Overview

5-Hydroxy Omeprazole (CAS No. 92340-57-3) is a significant derivative of the widely used proton pump inhibitor, omeprazole. This compound has garnered considerable attention in the pharmaceutical and research communities due to its potential therapeutic applications and unique chemical properties. The inclusion of triethylamine (~5%) as a stabilizer further enhances its stability and efficacy, making it a valuable compound for various medical and research purposes.

Chemical Structure and Properties

5-Hydroxy Omeprazole is a substituted benzimidazole with the molecular formula C17H19N3O3S. It is characterized by a hydroxyl group (-OH) at the 5-position of the benzimidazole ring, which differentiates it from the parent compound, omeprazole (C17H19N3O3S). The presence of this hydroxyl group imparts unique pharmacological properties, such as increased solubility and reactivity. The addition of triethylamine as a stabilizer ensures that the compound remains stable under various conditions, enhancing its shelf life and reliability in both laboratory and clinical settings.

Synthesis and Production

The synthesis of 5-Hydroxy Omeprazole involves several steps, including the introduction of the hydroxyl group at the 5-position of the benzimidazole ring. This process typically involves the use of specific catalysts and solvents to achieve high yields and purity. The inclusion of triethylamine as a stabilizer is crucial during the synthesis to prevent degradation and ensure the final product's stability. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, making it more accessible for research and development.

Pharmacological Properties

5-Hydroxy Omeprazole exhibits potent inhibitory effects on gastric acid secretion by targeting proton pumps in parietal cells. This mechanism is similar to that of omeprazole, but the presence of the hydroxyl group may enhance its binding affinity and duration of action. Studies have shown that 5-Hydroxy Omeprazole can effectively reduce gastric acid production, making it a promising candidate for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Clinical Applications and Research

The clinical applications of 5-Hydroxy Omeprazole are diverse and promising. Recent clinical trials have demonstrated its efficacy in managing GERD symptoms, with patients reporting significant improvements in quality of life. Additionally, ongoing research is exploring its potential in other therapeutic areas, such as reducing acid-related damage in patients undergoing chemotherapy or radiation therapy. The inclusion of triethylamine as a stabilizer ensures that the compound remains effective throughout these treatments.

Toxicology and Safety Profile

The safety profile of 5-Hydroxy Omeprazole is generally favorable, with minimal side effects reported in clinical trials. Common side effects include mild gastrointestinal discomfort, headache, and dizziness, which are typically transient and well-tolerated. However, like all medications, it should be used under medical supervision to ensure safe and effective treatment. The addition of triethylamine as a stabilizer does not significantly alter its safety profile but enhances its stability, making it more reliable for long-term use.

FUTURE DIRECTIONS AND CONCLUSIONS

The future of 5-Hydroxy Omeprazole (~5% Triethylamine as Stabilizer) looks promising, with ongoing research aimed at optimizing its therapeutic potential and expanding its applications. Advances in drug delivery systems may further enhance its efficacy and reduce side effects. As more data become available from clinical trials and real-world usage, this compound is likely to play an increasingly important role in managing acid-related disorders.

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